molecular formula C14H12N2O4 B12946408 2,2'-(Hydrazine-1,2-diyl)dibenzoic acid

2,2'-(Hydrazine-1,2-diyl)dibenzoic acid

Cat. No.: B12946408
M. Wt: 272.26 g/mol
InChI Key: FSDLEWUVLGMHRV-UHFFFAOYSA-N
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Description

2,2’-(Hydrazine-1,2-diyl)dibenzoic acid is an organic compound with the molecular formula C14H12N2O4 This compound is characterized by the presence of two benzoic acid groups connected via a hydrazine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Hydrazine-1,2-diyl)dibenzoic acid typically involves the reaction of hydrazine with 2-carboxybenzaldehyde under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:

2-carboxybenzaldehyde+hydrazine2,2’-(Hydrazine-1,2-diyl)dibenzoic acid\text{2-carboxybenzaldehyde} + \text{hydrazine} \rightarrow \text{2,2'-(Hydrazine-1,2-diyl)dibenzoic acid} 2-carboxybenzaldehyde+hydrazine→2,2’-(Hydrazine-1,2-diyl)dibenzoic acid

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as recrystallization and chromatography are employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions: 2,2’-(Hydrazine-1,2-diyl)dibenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2,2’-(Hydrazine-1,2-diyl)dibenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-(Hydrazine-1,2-diyl)dibenzoic acid involves its interaction with various molecular targets. The hydrazine linkage allows the compound to form coordination complexes with metal ions, which can lead to the formation of metal-organic frameworks. These frameworks exhibit unique properties such as luminescence and catalytic activity. The compound’s biological activity is attributed to its ability to interact with cellular components, leading to potential antimicrobial and anticancer effects .

Comparison with Similar Compounds

2,2’-(Hydrazine-1,2-diyl)dibenzoic acid can be compared with other similar compounds, such as:

These compounds share structural similarities with 2,2’-(Hydrazine-1,2-diyl)dibenzoic acid but differ in their specific applications and properties, highlighting the unique aspects of each compound.

Properties

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

2-[2-(2-carboxyphenyl)hydrazinyl]benzoic acid

InChI

InChI=1S/C14H12N2O4/c17-13(18)9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14(19)20/h1-8,15-16H,(H,17,18)(H,19,20)

InChI Key

FSDLEWUVLGMHRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NNC2=CC=CC=C2C(=O)O

Origin of Product

United States

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